
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol, also known as CPYPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPYPO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.76 g/mol.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol is not fully understood, but it is thought to act through multiple pathways. 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to have several biochemical and physiological effects. In cancer cells, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In Alzheimer's disease research, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to reduce oxidative stress and inflammation, and improve synaptic plasticity. In Parkinson's disease research, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to protect against dopaminergic neuron degeneration and improve motor function.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has several advantages for lab experiments, including its stability, solubility in organic solvents, and ability to cross the blood-brain barrier. However, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol also has several limitations, including its low aqueous solubility, potential toxicity, and lack of selectivity for specific enzymes.
未来方向
There are several future directions for 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol research. One direction is to investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to develop more selective analogs of 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol that target specific enzymes or pathways. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol and its potential side effects.
合成方法
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol can be synthesized using a variety of methods, including the Grignard reaction, Suzuki-Miyaura coupling, and reduction of the corresponding ketone. The most common method for synthesizing 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol is the reduction of 1-(4-chlorophenyl)-1-(pyridin-2-yl)ketone using sodium borohydride in ethanol. The product can be purified using column chromatography or recrystallization.
科学研究应用
1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to protect against beta-amyloid induced toxicity and improve cognitive function in animal models. In Parkinson's disease research, 1-(4-Chlorophenyl)-1-(pyridin-2-yl)ethanol has been shown to protect against dopaminergic neuron degeneration and improve motor function in animal models.
属性
IUPAC Name |
1-(4-chlorophenyl)-1-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-13(16,12-4-2-3-9-15-12)10-5-7-11(14)8-6-10/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGXHPOATKRSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)
![tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2601110.png)
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/no-structure.png)
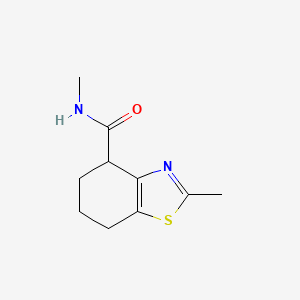
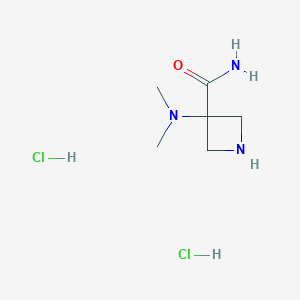
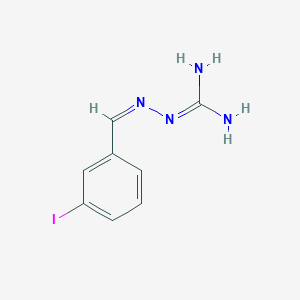
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)
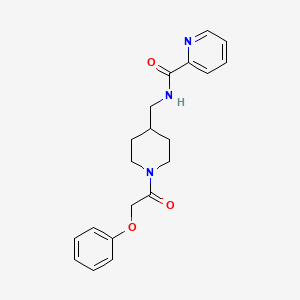
![2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601124.png)
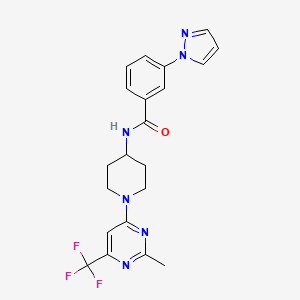
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)

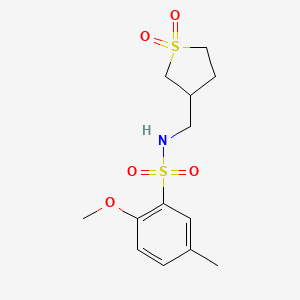
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)